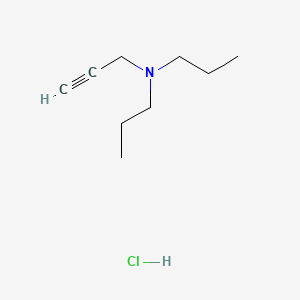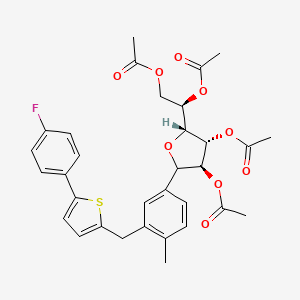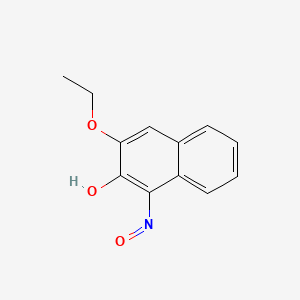
3-Ethoxy-1-nitrosonaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-1-nitrosonaphthalen-2-ol is an organic compound with the molecular formula C12H11NO4. It is a derivative of naphthalene, characterized by the presence of an ethoxy group at the third position, a nitroso group at the first position, and a hydroxyl group at the second position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-nitrosonaphthalen-2-ol typically involves the nitration of 3-ethoxynaphthalene followed by the reduction of the nitro group to a nitroso group. The hydroxyl group is introduced through a subsequent reaction. The detailed steps are as follows:
Nitration: 3-Ethoxynaphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the desired position.
Reduction: The nitro group is reduced to a nitroso group using a suitable reducing agent such as sodium dithionite or zinc dust in the presence of an acid.
Hydroxylation: The hydroxyl group is introduced through a reaction with a hydroxylating agent such as hydrogen peroxide or a hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-1-nitrosonaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitroso group can be further reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
3-Ethoxy-1-nitrosonaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-1-nitrosonaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound can also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Nitroso-2-naphthol: Similar structure but lacks the ethoxy group.
3-Ethoxy-1-nitrosonaphthalen-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-Ethoxy-1-nitrosonaphthalen-3-ol: Similar structure but with different positions of functional groups.
Uniqueness
3-Ethoxy-1-nitrosonaphthalen-2-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C12H11NO3 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
3-ethoxy-1-nitrosonaphthalen-2-ol |
InChI |
InChI=1S/C12H11NO3/c1-2-16-10-7-8-5-3-4-6-9(8)11(13-15)12(10)14/h3-7,14H,2H2,1H3 |
Clave InChI |
UYPZYKSTZVMCHX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=CC=CC=C2C(=C1O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


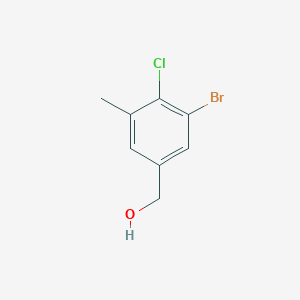
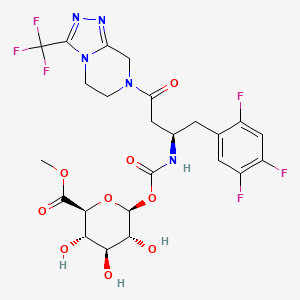
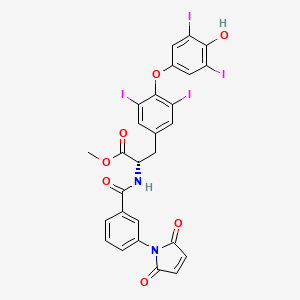

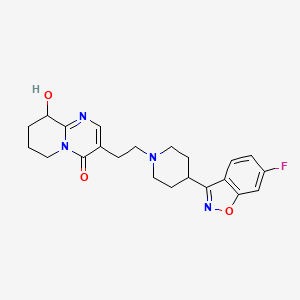
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)

![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
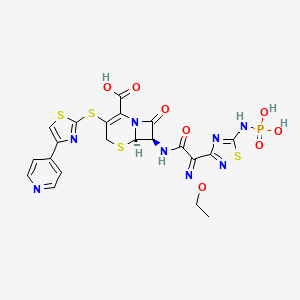
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
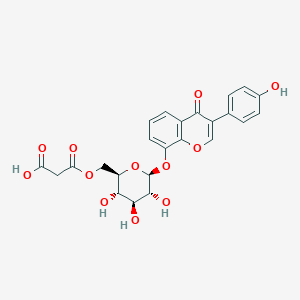
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
